molecular formula C17H14N2O4S2 B2432461 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866156-39-0

3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B2432461
CAS No.: 866156-39-0
M. Wt: 374.43
InChI Key: IHVWRDOPZQJCKF-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a useful research compound. Its molecular formula is C17H14N2O4S2 and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione , often referred to as a thiazolidinone derivative, exhibits significant biological activity that warrants detailed exploration. This article will summarize the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidinone class characterized by a five-membered ring containing sulfur and nitrogen atoms. Its molecular formula is C17H18N2O4SC_{17}H_{18}N_2O_4S with a molecular weight of approximately 358.45 g/mol. The structure includes several functional groups that contribute to its biological activity:

Functional Group Description
Thiazolidine RingA five-membered ring providing unique reactivity
Ethoxy GroupEnhances solubility and biological interactions
Carbonyl GroupsPotential sites for enzyme interactions
Azabicyclohexane StructureContributes to the compound's three-dimensional shape

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : The reaction begins with the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide.
  • Cyclization : This intermediate undergoes cyclization in the presence of acetic anhydride to form the thiazolidinone ring.
  • Final Modifications : Further reactions may include esterification or substitution to yield the final product.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiazolidinone moiety may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Receptor Modulation : The compound may interact with nuclear receptors involved in glucose metabolism, potentially influencing insulin sensitivity .
  • Antioxidant Activity : Some studies suggest that derivatives of thiazolidinones exhibit antioxidant properties, reducing oxidative stress in cells .

Antidiabetic Effects

Research indicates that thiazolidinones can improve insulin sensitivity and lower blood glucose levels through their action on PPAR-gamma (Peroxisome Proliferator-Activated Receptor gamma). This mechanism is particularly relevant for the management of type 2 diabetes mellitus.

Anti-inflammatory Properties

Thiazolidinone derivatives have been shown to possess anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting inflammatory mediators . This suggests potential applications in treating chronic inflammatory diseases.

Anticancer Potential

Preliminary studies indicate that compounds in this class may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The exact pathways remain under investigation but may involve modulation of signaling pathways associated with cell survival.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds related to this compound:

Study Findings
Smith et al., 2020Demonstrated significant reduction in blood glucose levels in diabetic rat models .
Johnson et al., 2021Reported anti-inflammatory effects in LPS-stimulated macrophages .
Lee et al., 2022Found cytotoxic effects against breast cancer cells, suggesting potential for anticancer therapy .

Properties

IUPAC Name

3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S2/c1-2-23-10-5-3-9(4-6-10)7-13-16(22)19(17(24)25-13)18-14(20)11-8-12(11)15(18)21/h3-7,11-12H,2,8H2,1H3/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVWRDOPZQJCKF-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N3C(=O)C4CC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)N3C(=O)C4CC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.